N-[2-(methylsulfanyl)phenyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-[2-(methylsulfanyl)phenyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylsulfanyl)phenyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with methanol sodium (MeONa) at reflux in butanol (BuOH). This reaction selectively forms the desired pyrazolo[3,4-d]pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(methylsulfanyl)phenyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other functional groups, such as amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used for oxidizing the methylsulfanyl group.
Substitution: Amines such as benzylamine (BnNH2) can be used for substitution reactions.
Major Products
Scientific Research Applications
N-[2-(methylsulfanyl)phenyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(methylsulfanyl)phenyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds also have a fused pyrimidine ring system and are known for their kinase inhibitory activities.
Uniqueness
N-[2-(methylsulfanyl)phenyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug development .
Properties
Molecular Formula |
C12H11N5S |
---|---|
Molecular Weight |
257.32 g/mol |
IUPAC Name |
N-(2-methylsulfanylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H11N5S/c1-18-10-5-3-2-4-9(10)16-11-8-6-15-17-12(8)14-7-13-11/h2-7H,1H3,(H2,13,14,15,16,17) |
InChI Key |
KALPFJNXSLGRIO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC2=NC=NC3=C2C=NN3 |
Origin of Product |
United States |
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